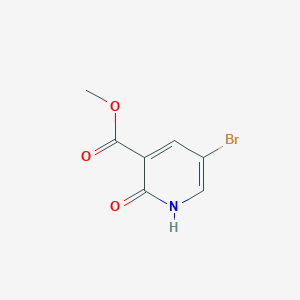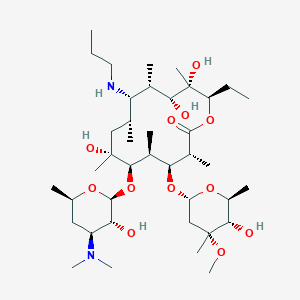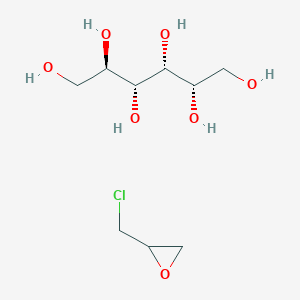
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a chemical compound that has been widely used in scientific research. It is a nitrogen-containing compound that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of cyanamide is not fully understood. However, it is believed that it acts as an inhibitor of aldehyde dehydrogenase, an enzyme that is involved in the metabolism of alcohol. This inhibition leads to an accumulation of acetaldehyde, which causes unpleasant symptoms such as nausea and vomiting. Cyanamide has also been shown to have antitumor properties.
Biochemical and Physiological Effects:
Cyanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the level of blood glucose in diabetic animals by inhibiting the activity of glucose-6-phosphatase. It has also been shown to reduce the level of cholesterol in the blood by inhibiting the activity of HMG-CoA reductase. Additionally, it has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Cyanamide has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods of time without degradation. It is also readily available and relatively inexpensive. However, it has several limitations. It is highly reactive and can react with a wide range of compounds, making it difficult to use in certain experiments. Additionally, it is toxic and must be handled with care.
Future Directions
There are several future directions for the use of cyanamide in scientific research. It has been suggested that cyanamide could be used as a therapeutic agent for the treatment of diabetes and hyperlipidemia. It has also been suggested that it could be used as a catalyst in various chemical reactions. Additionally, there is ongoing research into the antitumor properties of cyanamide and its potential use in cancer therapy.
Conclusion:
In conclusion, cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) is a nitrogen-containing compound that has been widely used in scientific research. It has been synthesized through various methods and has been shown to have unique properties. It has been used as a starting material for the synthesis of various compounds, as a catalyst in various chemical reactions, and has been shown to have antitumor properties. While it has several advantages for lab experiments, it also has several limitations and must be handled with care. There are several future directions for the use of cyanamide in scientific research, including its potential use as a therapeutic agent for the treatment of diabetes and hyperlipidemia, as a catalyst in various chemical reactions, and in cancer therapy.
Synthesis Methods
Cyanamide can be synthesized through various methods including the reaction of dicyandiamide with acid, the reaction of calcium cyanamide with sulfuric acid, and the reaction of urea with calcium cyanamide. However, the most common method of synthesis involves the reaction of calcium cyanamide with sulfuric acid. This method produces a high yield of cyanamide and is relatively easy to perform.
Scientific Research Applications
Cyanamide has been used extensively in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used as a catalyst in various chemical reactions.
properties
CAS RN |
119283-95-3 |
|---|---|
Product Name |
Cyanamide, (6-ethoxy-2-benzothiazolyl)-(9CI) |
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
(6-ethoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C10H9N3OS/c1-2-14-7-3-4-8-9(5-7)15-10(13-8)12-6-11/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
GNVBNJXZJUFYPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC#N |
synonyms |
Cyanamide, (6-ethoxy-2-benzothiazolyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)







